molecular formula C6H5FO2 B1582739 2-Fluorobenzene-1,4-diol CAS No. 55660-73-6

2-Fluorobenzene-1,4-diol

Cat. No.: B1582739
CAS No.: 55660-73-6
M. Wt: 128.1 g/mol
InChI Key: GIMXWZYFIFOCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzene-1,4-diol can be synthesized through several methods. One common method involves the hydroxylation of 2-fluorophenol. This process typically involves the use of dipotassium peroxodisulfate and sodium hydroxide in water at room temperature, followed by acidification with hydrochloric acid and purification through column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form fluorinated cyclohexanediols.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium amide in liquid ammonia are employed.

Major Products:

    Oxidation: Fluoroquinones.

    Reduction: Fluorinated cyclohexanediols.

    Substitution: Various substituted hydroquinones depending on the nucleophile used.

Scientific Research Applications

2-Fluorobenzene-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.

    Biology: It is studied for its potential biological activity and interactions with enzymes.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated aromatic moieties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluorobenzene-1,4-diol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the fluorine atom can enhance the compound’s stability and alter its reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    Hydroquinone: The parent compound without the fluorine atom.

    4-Fluorobenzene-1,2-diol: A positional isomer with the fluorine atom at a different position.

    2-Chlorobenzene-1,4-diol: A similar compound with a chlorine atom instead of fluorine.

Uniqueness: 2-Fluorobenzene-1,4-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and altered reactivity compared to its non-fluorinated counterparts. This makes it particularly useful in the synthesis of fluorinated aromatic compounds and in applications requiring specific chemical behaviors.

Properties

IUPAC Name

2-fluorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMXWZYFIFOCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342436
Record name 2-fluorobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55660-73-6
Record name 2-fluorobenzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55660-73-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorobenzene-1,4-diol
Reactant of Route 2
2-Fluorobenzene-1,4-diol
Reactant of Route 3
2-Fluorobenzene-1,4-diol
Reactant of Route 4
Reactant of Route 4
2-Fluorobenzene-1,4-diol
Reactant of Route 5
Reactant of Route 5
2-Fluorobenzene-1,4-diol
Reactant of Route 6
2-Fluorobenzene-1,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.